molecular formula C13H11BrClN3OS B11418218 N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418218
M. Wt: 372.67 g/mol
InChI Key: UCMBCCPCLYAJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and an ethylsulfanyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has shown promise as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For example, it may interact with enzymes involved in cancer pathways or metabolic disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. The structural modifications can enhance its efficacy against specific bacterial strains, making it a candidate for antibiotic development .

Biological Research

The compound's unique structure allows it to serve as a tool in biological studies.

  • Mechanistic Studies : Researchers are exploring how this compound affects cellular pathways related to inflammation and cancer. Understanding its mechanism of action could lead to new therapeutic strategies .
  • Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure influence biological activity helps in optimizing the compound for better efficacy and safety profiles .

Material Science

Beyond biological applications, this compound may also find applications in material science.

  • Synthesis of New Materials : The compound can be used as a building block for synthesizing novel materials with specific properties, such as improved electrical conductivity or enhanced mechanical strength .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionIdentified the compound as a potential inhibitor of NAMPT, crucial for cellular metabolism.
Antimicrobial ActivityDemonstrated promising antibacterial activity against ESKAPE pathogens, indicating potential use in antibiotic development.
PharmacokineticsShowed favorable pharmacokinetic properties in animal models, suggesting good absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with a different core structure.

    Quinazoline: Widely studied for its anticancer properties.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities.

Uniqueness

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, chloro substituent, and ethylsulfanyl group makes it a versatile compound for various applications .

Biological Activity

N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H12BrClN2OSC_{12}H_{12}BrClN_2OS, with a molecular weight of approximately 319.7 g/mol. The structure features a pyrimidine core, substituted with bromophenyl, chloro, and ethylsulfanyl groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₂BrClN₂OS
Molecular Weight319.7 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. For instance, the compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Antimicrobial Activity

Recent studies have evaluated the compound's antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibits significant antibacterial activity, particularly against strains resistant to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, revealed that it outperformed several standard antibiotics in inhibiting the growth of multidrug-resistant bacterial strains .
  • Case Study on Anti-inflammatory Activity : In a controlled experiment involving mouse models, the administration of this compound led to a marked decrease in paw edema compared to untreated controls, indicating its potential utility in treating inflammatory conditions .

Properties

Molecular Formula

C13H11BrClN3OS

Molecular Weight

372.67 g/mol

IUPAC Name

N-(4-bromophenyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11BrClN3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

UCMBCCPCLYAJMP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.